molecular formula C20H12BrFN6O2 B2380466 N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide CAS No. 1251584-26-5

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide

Cat. No.: B2380466
CAS No.: 1251584-26-5
M. Wt: 467.258
InChI Key: YJHFWNRZHCSNLR-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core, which is often associated with biological activity, and a phenoxy group that is substituted with a methylsulfonylamino moiety. The presence of a 3-methylbutyl side chain further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a halogenated nicotinamide.

    Substitution with Methylsulfonylamino Group: The methylsulfonylamino group is typically introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.

    Attachment of the 3-Methylbutyl Side Chain: The final step involves the alkylation of the amide nitrogen with a 3-methylbutyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s nicotinamide core suggests potential biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide involves its interaction with specific molecular targets. The nicotinamide core can interact with enzymes such as sirtuins, which are involved in cellular regulation and aging. The phenoxy group may enhance binding affinity to certain receptors, while the methylsulfonylamino group can modulate the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog with a similar core structure but lacking the phenoxy and methylsulfonylamino groups.

    Phenoxyacetic Acid Derivatives: Compounds with a phenoxy group attached to an acetic acid moiety, used in herbicides and pharmaceuticals.

    Sulfonamides: A class of compounds containing the sulfonyl group, widely used as antibiotics.

Uniqueness

N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide is unique due to its combination of a nicotinamide core, phenoxy group, and methylsulfonylamino moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Properties

IUPAC Name

5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrFN6O2/c21-14-3-1-2-13(8-14)19-24-18(30-26-19)10-27-20(29)17-9-16(25-28(17)11-23-27)12-4-6-15(22)7-5-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHFWNRZHCSNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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